2-(3,4-Dimethoxyphenyl)-2-(methylamino)acetamide
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Overview
Description
2-(3,4-Dimethoxyphenyl)-2-(methylamino)acetamide is an organic compound that belongs to the class of phenethylamines. These compounds are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-2-(methylamino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and methylamine.
Formation of Intermediate: The aldehyde group of 3,4-dimethoxybenzaldehyde is first converted to an imine by reacting with methylamine under acidic conditions.
Reduction: The imine is then reduced to form the corresponding amine.
Acylation: The amine is acylated with acetic anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-2-(methylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield primary or secondary amines.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-2-(methylamino)acetamide has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins to exert its effects. The exact mechanism depends on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethylamine: A related compound with similar structural features but different functional groups.
2-(3,4-Dimethoxyphenyl)-2-(ethylamino)acetamide: Another similar compound with an ethyl group instead of a methyl group.
Uniqueness
2-(3,4-Dimethoxyphenyl)-2-(methylamino)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H16N2O3 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C11H16N2O3/c1-13-10(11(12)14)7-4-5-8(15-2)9(6-7)16-3/h4-6,10,13H,1-3H3,(H2,12,14) |
InChI Key |
GFOYJXJZKMZBHI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC(=C(C=C1)OC)OC)C(=O)N |
Origin of Product |
United States |
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